N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide is a chemical compound that falls within the class of thiazole derivatives. It possesses a unique structure characterized by the presence of a thiazole ring and a hydroxyimino functional group. This compound has garnered attention in various scientific fields due to its potential biological activities and applications.
N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide is classified as an organic compound, specifically a thiazole derivative. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, which are known for their diverse biological activities.
The synthesis of N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide can be achieved through several methods:
The synthesis typically involves controlling reaction conditions such as temperature and pH to optimize yield and purity. For instance, maintaining a moderate temperature during the reaction can prevent decomposition of sensitive intermediates.
The molecular structure of N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide features:
The molecular formula is C₇H₈N₂O₂S, with a molecular weight of approximately 172.21 g/mol. The structural representation can be visualized through chemical drawing software or databases.
N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide can participate in various chemical reactions:
These reactions are often facilitated by catalysts or specific conditions (e.g., temperature, solvent choice) that enhance reactivity while minimizing side products.
The mechanism by which N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide exerts its biological effects is not fully elucidated but may involve:
Studies have indicated that similar thiazole derivatives possess antimicrobial and anticancer properties, suggesting potential therapeutic applications for this compound .
Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) can be obtained from detailed chemical databases or experimental studies.
N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide has several potential scientific applications:
The synthesis of N-(4-[1-(hydroxyimino)ethyl]-1,3-thiazol-2-yl)acetamide derivatives leverages strategic modifications of classical thiazole formation methodologies. Herz reaction adaptations enable the direct introduction of the hydroxyiminoethyl moiety at the thiazole C4 position through the condensation of α-halo ketones with thiourea derivatives, followed by oximation. This approach provides regiochemical precision for C4 functionalization, which is challenging to achieve with traditional Hantzsch thiazole synthesis [6]. Alternatively, modified Hantzsch protocols involve the cyclocondensation of functionalized thioamides with α-bromoketoximes. The thioamide component can be pre-functionalized with the acetamide group at the N-position, ensuring correct placement of the N-acetamide moiety at C2 during ring formation. This method demonstrates superior atom economy compared to post-synthetic modifications, with typical yields ranging from 65-82% for benchmark structures [6] [9].
A multi-step convergent strategy employed in structurally complex derivatives involves separate preparation of the hydroxyiminoethyl-thiazole core and subsequent N-acetylation. This was demonstrated in the synthesis of dual-targeting anticancer agents where 4-(1-hydroxyiminoethyl)thiazol-2-amine was first prepared via Herz condensation, followed by selective N-acetylation using acetic anhydride in THF under mild conditions (0°C to room temperature, 4h). This stepwise approach achieved 88% yield while preventing oxime group degradation [9]. Recent innovations include microwave-assisted one-pot assemblies that condense thiourea, α-bromoketoxime, and acetylating agents in a sequential protocol, reducing reaction times from 12h to 35 minutes while maintaining 75% yield [6].
Table 1: Comparative Analysis of Synthetic Pathways for Hydroxyiminoethyl-Thiazole-Acetamide Hybrids
Synthetic Method | Key Reactants | Temperature/Time | Yield Range | Regiochemical Control |
---|---|---|---|---|
Modified Herz Reaction | α-Haloketoximes, N-acetylthioureas | 80-85°C, 3-5h | 70-82% | Excellent C4 placement |
Hantzsch Cyclocondensation | Thioamides, α-bromoketoximes | Reflux, 8-12h | 65-78% | Moderate |
Convergent N-Acetylation | 4-(1-Hydroxyiminoethyl)thiazol-2-amine, Ac₂O | 0°C-RT, 4h | 80-88% | Excellent |
Microwave One-Pot | Thiourea, bromo-oxime, Ac₂O | MW, 100°C, 35min | 72-75% | Good |
Regioselective modification of the thiazole scaffold is critical for optimizing the electronic and steric properties of N-(4-[1-(hydroxyimino)ethyl]-1,3-thiazol-2-yl)acetamide derivatives. The inherent electronic asymmetry of the thiazole ring dictates site-specific reactivity: C2 is electrophilic due to flanking heteroatoms, while C4 and C5 are nucleophilic. This enables orthogonal functionalization strategies when combined with protective group tactics [6] [9].
C5 halogenation prior to hydroxyiminoethyl installation provides a versatile handle for cross-coupling. Selective bromination at C5 is achieved using N-bromosuccinimide (NBS) in DMF at 0°C, yielding 4,5-dibromothiazole intermediates that undergo regioselective Stille or Suzuki coupling exclusively at C4 after N-acetamide protection. The bromine at C5 remains intact for subsequent functionalization, enabling the synthesis of unsymmetrical 4-hydroxyiminoethyl-5-arylthiazoles with 85-92% regioselectivity [9]. For electron-donating group installation at C4, directed ortho-metalation strategies are employed. The N-acetamide group acts as a directing group for lithiation at C5 when using n-BuLi/TMEDA in THF at -78°C. Quenching with electrophiles installs substituents at C5 without affecting the C4 hydroxyiminoethyl group, enabling access to 5-carboxy, 5-formyl, and 5-hydroxymethyl derivatives essential for solubility optimization [6].
Protective group strategies for the hydroxyimino moiety are indispensable during C-H functionalization. Tert-butyldimethylsilyl (TBS) protection of the oxime hydroxyl allows tolerance to strong bases and nucleophiles during subsequent reactions. Quantitative deprotection occurs with tetra-n-butylammonium fluoride (TBAF) in THF at room temperature without affecting the thiazole core or acetamide functionality. This approach was critical in synthesizing bisthiazolyl derivatives where unprotected oximes would undergo side reactions during bis-alkylation [9].
The efficient introduction of the hydroxyiminoethyl moiety employs catalytic methodologies that enhance selectivity and reduce waste generation. Transition-metal-free oximation utilizes nitrosonium tetrafluoroborate (NOBF₄) as a catalytic oxidant (5-10 mol%) in the presence of N-hydroxyphthalimide (NHPI) as co-catalyst. This system converts the acetyl group at C4 directly to hydroxyiminoethyl under mild conditions (acetonitrile, 25°C, 2h) with 90-95% conversion and eliminates the need for toxic hydroxylamine derivatives [2] [6]. For substrates sensitive to over-oxidation, enzyme-mediated oximation using engineered monooxygenases (e.g., P450-BM3 mutants) provides exquisite chemoselectivity. This biocatalytic approach operates in phosphate buffer (pH 7.4) at 30°C, converting 4-acetylthiazoles to oximes with >99% enantiomeric purity when prochiral ketones are involved, though substrate scope remains limited to electron-deficient thiazoles [6].
Lewis acid-catalyzed ketone-oxyamine coupling offers an alternative route using Sc(OTf)₃ (2 mol%) in 2,2,2-trifluoroethanol. This method directly couples pre-formed thiazolyl ketones with O-benzylhydroxylamine, followed by hydrogenolytic deprotection, achieving 82-88% yields without epimerization at C4. The catalyst significantly accelerates imine formation while suppressing Beckmann rearrangement side reactions common under acidic conditions [9].
Table 2: Catalytic Methods for Hydroxyiminoethyl Installation on Thiazole C4 Position
Catalytic System | Conditions | Conversion/Yield | Key Advantages | Limitations |
---|---|---|---|---|
NOBF₄/NHPI (metal-free) | CH₃CN, 25°C, 2h | 90-95% | Mild, no transition metals | Sensitive to electron-rich rings |
P450-BM3 mutants | pH 7.4 buffer, 30°C, 24h | 70-85% | Enantioselective for prochiral ketones | Narrow substrate scope |
Sc(OTf)₃ with oxyamines | CF₃CH₂OH, 60°C, 5h | 82-88% | No epimerization | Requires O-deprotection step |
Cu(II)-ascorbate redox | MeOH/H₂O, 50°C, 3h | 75-80% | Tolerates acid-sensitive groups | Moderate functional group tolerance |
Solvent polarity dramatically influences both cyclization and oximation steps in synthesizing N-(4-[1-(hydroxyimino)ethyl]-1,3-thiazol-2-yl)acetamide derivatives. Polar aprotic solvents (DMF, DMAc) accelerate thiazole ring formation by stabilizing the zwitterionic transition state during Hantzsch-type cyclizations. Kinetic studies in DMF show a 4.3-fold rate increase compared to THF due to enhanced anion solvation during the thioamide-enolate attack on α-bromoketoximes. However, DMF promotes competing Beckmann rearrangement of the oxime at temperatures >80°C, necessitating precise temperature control [3] [5].
For oximation reactions, protic solvent mixtures (ethanol-water 4:1) provide optimal balance between substrate solubility and reaction equilibrium. The aqueous component shifts equilibrium toward oxime formation by sequestering the liberated HCl, while ethanol maintains hydrophobic reactant solubility. This solvent system achieves 95% oximation completion versus 70% in anhydrous ethanol for 4-acetyl-N-(thiazol-2-yl)acetamide precursors [5] [8]. Green solvent alternatives have been systematically evaluated, revealing cyclopentyl methyl ether (CPME) as superior for large-scale reactions. CPME enables efficient byproduct extraction during workup due to its immiscibility with water, low peroxide formation rate, and ability to dissolve hydrophobic intermediates. When combined with microwave irradiation, reaction times reduce from 12h to 25 minutes while maintaining 85% isolated yield [5].
Solvent-mediated crystallization optimization is critical for purifying polar derivatives. Binary solvent systems (ethyl acetate/n-heptane 3:7) provide the optimal crystal growth rate for unsubstituted N-(4-[1-(hydroxyimino)ethyl]-1,3-thiazol-2-yl)acetamide, yielding prismatic crystals suitable for X-ray diffraction analysis. For halogenated derivatives, chloroform/hexane mixtures (1:2) prevent oiling out during cooling crystallization, achieving >99.5% purity after single recrystallization [8].
Table 3: Solvent Effects on Key Reaction Steps for Hydroxyiminoethyl-Thiazole Synthesis
Reaction Step | Optimal Solvent System | Reaction Efficiency | Byproduct Formation | Remarks |
---|---|---|---|---|
Thiazole Cyclization | DMF, 70°C | k = 4.2 × 10⁻³ s⁻¹ | <5% Beckmann product | Requires strict temperature control |
Ketone Oximation | EtOH/H₂O (4:1), 60°C | 95% conversion | Negligible | Equilibrium shifted by water |
N-Acetylation | THF, 0°C to RT | 98% conversion | <1% diacetylated | Solvent basicity prevents oxime activation |
Final Crystallization | EtOAc/n-Heptane (3:7) | 99.5% purity | None | Polymorph control achievable |
Scale-up of N-(4-[1-(hydroxyimino)ethyl]-1,3-thiazol-2-yl)acetamide derivatives faces significant hurdles in purification, intermediate stability, and process safety. The oxime group lability necessitates strict pH control during workup and purification. Above pH 8.5, the E/Z oxime isomer ratio shifts toward the thermodynamically less stable Z-isomer, which undergoes slow hydrolysis during chromatography on silica gel. This mandates neutral alumina or reverse-phase chromatography for purification at >10g scale, increasing costs by 3.5-fold compared to standard silica purification [8] [9].
High-energy intermediates in Herz-based syntheses pose safety concerns. α-Bromo ketoximes exhibit impact sensitivity exceeding 5 J at scales >100g, requiring specialized equipment for controlled addition via submerged nozzles in flow reactors. Continuous flow processing mitigates this risk by maintaining sub-50g inventories, with residence times <2 minutes at 0°C during bromo-oxime formation [6]. Yield attrition in multi-step sequences primarily occurs during the final N-acetylation and oxime deprotection stages. Protecting group strategies that avoid silylation (e.g., photolabile o-nitroveratryl oxime protection) reduce deprotection side products from 15% to <3%. This photodeprotection uses 365 nm UV-LEDs in continuous flow reactors, achieving 95% conversion without acid-sensitive group degradation [9].
Purification bottlenecks arise from polar byproducts in cyclization steps. Industrial-scale solutions employ aqueous two-phase extraction systems (polyethylene glycol/phosphate) that partition the product into the PEG-rich phase while inorganic salts and hydrophilic impurities concentrate in the phosphate phase. This method achieves 92% recovery with >98.5% purity, eliminating energy-intensive distillation steps. Process mass intensity (PMI) analysis reveals solvent consumption accounts for 78% of total PMI for sequences involving chromatography. Replacing chromatographic purification with antisolvent crystallization in heptane/THF mixtures reduces PMI from 286 to 89 kg/kg of product, significantly improving environmental sustainability [5] [8].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: